molecular formula C34H22N4O10 B11556628 Bis{4-[(2-nitrophenyl)carbamoyl]phenyl} benzene-1,4-dicarboxylate

Bis{4-[(2-nitrophenyl)carbamoyl]phenyl} benzene-1,4-dicarboxylate

Cat. No.: B11556628
M. Wt: 646.6 g/mol
InChI Key: BCZMGYMLQNLQRW-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including materials science, pharmaceuticals, and chemical research. Its structure consists of a benzene ring substituted with two carboxylate groups and two nitrophenylcarbamoyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The initial step involves the nitration of aniline to produce 2-nitroaniline.

    Carbamoylation: The 2-nitroaniline is then reacted with phosgene to form 2-nitrophenyl isocyanate.

    Coupling Reaction: The 2-nitrophenyl isocyanate is coupled with 1,4-diaminobenzene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Produces 1,4-BIS({4-[(2-AMINOPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Results in 1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLIC ACID.

Scientific Research Applications

1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced polymers and materials with specific electronic and optical properties.

    Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Chemical Research: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS({4-[(2-AMINOPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE: Similar structure but with amino groups instead of nitro groups.

    1,4-BIS({4-[(2-HYDROXYLPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE: Contains hydroxyl groups instead of nitro groups.

Uniqueness

1,4-BIS({4-[(2-NITROPHENYL)CARBAMOYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Properties

Molecular Formula

C34H22N4O10

Molecular Weight

646.6 g/mol

IUPAC Name

bis[4-[(2-nitrophenyl)carbamoyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C34H22N4O10/c39-31(35-27-5-1-3-7-29(27)37(43)44)21-13-17-25(18-14-21)47-33(41)23-9-11-24(12-10-23)34(42)48-26-19-15-22(16-20-26)32(40)36-28-6-2-4-8-30(28)38(45)46/h1-20H,(H,35,39)(H,36,40)

InChI Key

BCZMGYMLQNLQRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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